![molecular formula C16H19NO B2955881 N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide CAS No. 2176843-74-4](/img/structure/B2955881.png)
N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a synthetic compound that belongs to the family of amides and is commonly referred to as TCTA. TCTA has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biochemistry.
作用機序
The mechanism of action of TCTA is not fully understood, but it is believed to be related to its electron transport properties. TCTA has a high electron affinity, which allows it to efficiently transport electrons from the donor to the acceptor molecules. This property makes TCTA an ideal candidate for use in OLEDs and OPVs.
Biochemical and Physiological Effects:
TCTA has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that TCTA can induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Additionally, TCTA has been shown to have low toxicity levels, making it a safe candidate for use in various applications.
実験室実験の利点と制限
The advantages of using TCTA in lab experiments include its high purity level, stability, and low toxicity levels. However, the limitations of using TCTA in lab experiments include its high cost and limited availability.
将来の方向性
There are numerous future directions for the study of TCTA. One potential direction is the development of new synthesis methods that are more cost-effective and scalable. Another direction is the exploration of TCTA's potential applications in the field of biochemistry, particularly in the development of new fluorescent probes for the detection of biomolecules. Additionally, the study of TCTA's biochemical and physiological effects could lead to the development of new anticancer agents. Overall, TCTA has significant potential for use in various fields, and further research is needed to fully understand its properties and applications.
合成法
TCTA can be synthesized through various methods, including Suzuki coupling, Sonogashira coupling, and Heck coupling. The most common method used for the synthesis of TCTA is the Suzuki coupling method, which involves the reaction between 1-bromo-3,5,7-tri-tert-butylbenzene and prop-2-ynylamine in the presence of a palladium catalyst. The reaction yields TCTA as a yellow powder with a high purity level.
科学的研究の応用
TCTA has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biochemistry. In the field of organic electronics, TCTA has been used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high electron mobility and stability. In optoelectronics, TCTA has been used as a charge transport material in organic photovoltaic cells (OPVs) due to its high photoconductivity and low energy loss. In biochemistry, TCTA has been used as a fluorescent probe for the detection of biomolecules due to its high sensitivity and selectivity.
特性
IUPAC Name |
N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-15(18)17-16-13-7-8-14(16)10-12-6-4-3-5-11(12)9-13/h2-6,13-14,16H,1,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLQLRSZRSKKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1C2CCC1CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2955803.png)
![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)
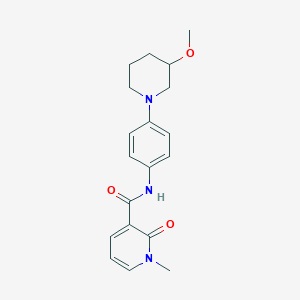
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)
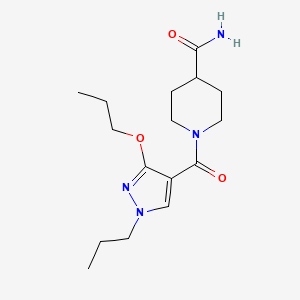
![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)
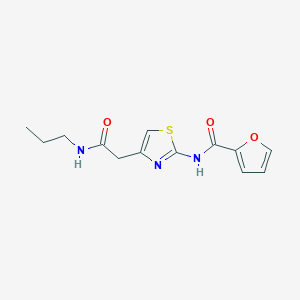
![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)
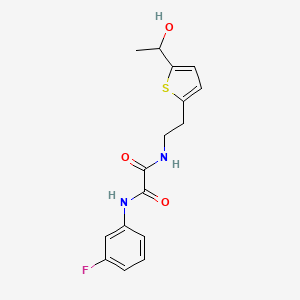
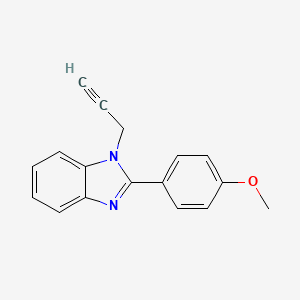


![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)
![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)
